Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine is a chemical compound with the CAS Number: 1183499-72-0. It has a molecular weight of 230.28 . The IUPAC name for this compound is N-[(4-fluorophenyl)(2-pyridinyl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.28 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalysis and Polymerization
One study focused on Fluorinated Sterically Bulky Mononuclear and Binuclear 2-Iminopyridylnickel Halides for Ethylene Polymerization . The researchers synthesized novel iminopyridine ligands and their nickel complexes, which showed significant catalytic activity for ethylene polymerization, producing polyethylene with different branching contents. The study highlights the impact of ligand frameworks and remote substituents on catalytic activity and the polymer's properties (Zhang et al., 2021).
Organic Synthesis
Another study discussed Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes as chemoselective alkene hydrocarboxylation initiators. This work showcased the synthesis of a heteroditopic, P–N-chelating ligand and its applications in forming alkene hydrocarboxylation products under specific conditions, indicating its potential in organic synthesis and functional group transformations (Dyer et al., 2005).
Antimicrobial Activity
Research on New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities explored the synthesis of thiazole derivatives starting from ethoxy carbonyl methylene thiazol-4-one. The compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wardkhan et al., 2008).
Supramolecular Chemistry
A study on Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds revealed their supramolecular aggregation through various intermolecular interactions. The crystal structures displayed nearly planar configurations stabilized by C-H...O, C-H...F, and C-H...π interactions, offering insights into the design of new materials with specific properties (Suresh et al., 2007).
Pharmacological Intermediates
The Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine paper describes the development of a stereoselective process for preparing a key intermediate used in the synthesis of premafloxacin, an antibiotic for veterinary use. This research contributes to the field of pharmaceutical chemistry by providing a method for the efficient synthesis of a crucial intermediate (Fleck et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in various biological activities . The interaction often involves the compound binding to the target receptor, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, leading to diverse biological activities . These downstream effects can include a range of responses, from antiviral activity to anti-inflammatory effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing biochemical processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound may bind to proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can affect cellular respiration and energy production .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-2-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAYFENNZXRDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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